molecular formula C7H14N2O B13919155 (1S,3S)-3-Aminocyclohexanecarboxamide CAS No. 921040-78-0

(1S,3S)-3-Aminocyclohexanecarboxamide

Cat. No.: B13919155
CAS No.: 921040-78-0
M. Wt: 142.20 g/mol
InChI Key: FNMALDXUUZQFPN-WDSKDSINSA-N
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Description

(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid amide group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide typically involves the following steps:

Industrial Production Methods

Industrial production of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide may involve more scalable and cost-effective methods, such as continuous flow synthesis and the use of biocatalysts to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid amide group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide: The enantiomer of the compound with different stereochemistry.

    Cyclohexanecarboxylic acid amide: Lacks the amino group, making it less versatile.

    Cyclohexylamine: Contains only the amino group without the carboxylic acid amide group.

Uniqueness

(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its chiral nature and the presence of both amino and carboxylic acid amide groups, which allow it to participate in a wide range of chemical reactions and biological interactions .

Properties

CAS No.

921040-78-0

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1S,3S)-3-aminocyclohexane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m0/s1

InChI Key

FNMALDXUUZQFPN-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C(=O)N

Canonical SMILES

C1CC(CC(C1)N)C(=O)N

Origin of Product

United States

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